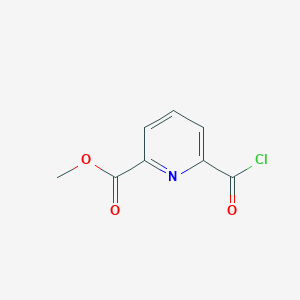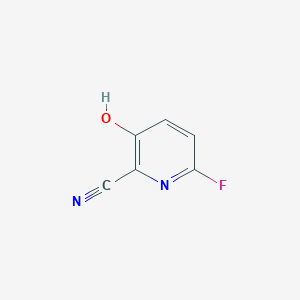
6-Fluoro-3-hydroxypicolinonitrile
説明
Synthesis Analysis
The synthesis of fluorinated compounds has been a topic of interest in recent years due to their wide applications in molecular imaging, pharmaceuticals, and materials . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .科学的研究の応用
Antifungal Activity
6-Fluoro-3-hydroxypicolinonitrile derivatives exhibit significant antifungal properties. For instance, specific substituted 6-fluoroquinazoline derivatives, synthesized via reactions involving 2-amino-5-fluorobenzoic acid, demonstrate high inhibitory effects against various fungi. These compounds disrupt fungal cell membrane permeability and reduce vital cellular components, indicating potential applications in antifungal therapies (Xu et al., 2007).
Photoinduced Processes
Research on 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives has unveiled their capacity to undergo photoinduced reactions, producing reactive oxygen species. Such processes, studied through computational and spectroscopic methods, suggest applications in developing photosensitizers for photodynamic therapy and in the study of photodegradation mechanisms (Rimarčík et al., 2010).
Neuroimaging Applications
6-[18F]Fluoro-A-85380, a radioligand developed for positron emission tomography (PET), highlights the utility of fluorine-substituted compounds in neuroimaging. This specific compound binds with high affinity to nicotinic acetylcholine receptors, offering insights into neural mechanisms and potential applications in diagnosing neurological conditions (Horti et al., 2000).
Alzheimer's Disease Research
The development of fluorine-18 labeled 2-fluoro-8-hydroxyquinoline for PET imaging underscores the role of fluorinated compounds in Alzheimer's disease research. This radiopharmaceutical targets metal hypotheses of Alzheimer's, offering a novel approach to understanding and potentially diagnosing the disease (Liang et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of fluorine-substituted compounds, such as 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, provides foundational knowledge for understanding intermolecular interactions. These studies aid in the development of new materials and pharmaceuticals by elucidating molecular geometries and potential binding sites (Karthikeyan et al., 2014).
Safety And Hazards
6-Fluoro-3-hydroxypicolinonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
6-fluoro-3-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGSGNAJEWFMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-hydroxypicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



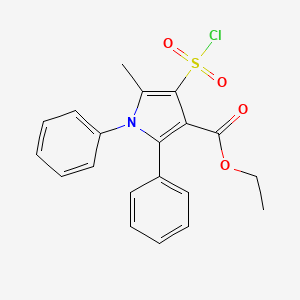
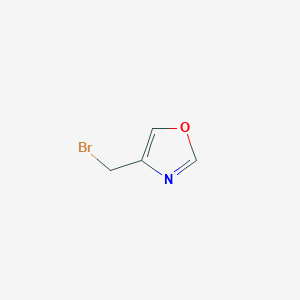
![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1439240.png)
![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)

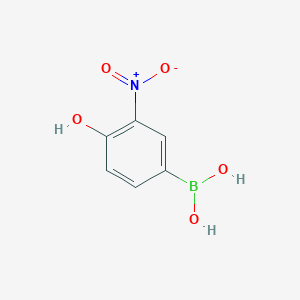
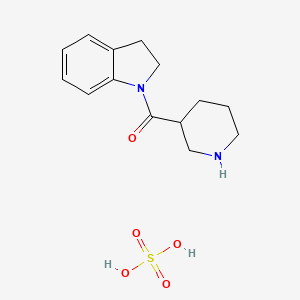

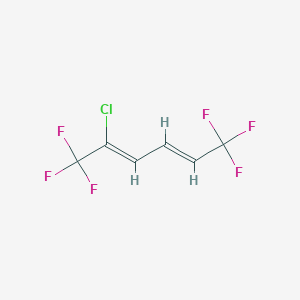
![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
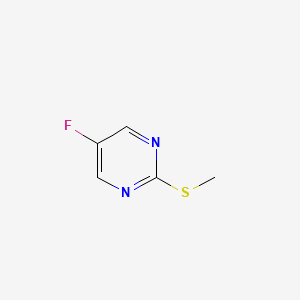
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
